Pharmacological Profiling of N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline: In Vitro Mechanisms and Assay Workflows
Pharmacological Profiling of N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline: In Vitro Mechanisms and Assay Workflows
Executive Summary & Pharmacophore Rationale
In the landscape of neuropharmacology and targeted drug discovery, the aryloxypropylamine scaffold represents a highly privileged structural motif. Historically, derivatives of phenoxypropylamine have been extensively optimized to yield potent monoamine reuptake inhibitors, including blockbuster therapeutics like fluoxetine and atomoxetine[1].
The compound N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline represents a specialized, sterically hindered derivative within this class. While standard aryloxypropylamines typically feature secondary amines with small alkyl groups (e.g., methyl), the substitution of the amine with a bulky 3-methylaniline moiety fundamentally alters its target engagement profile. Based on structure-activity relationship (SAR) principles established for monoamine transporter ligands[2], this compound is hypothesized to function as a multitarget-directed ligand (MTDL) [3].
Specifically, the pharmacophore suggests a dual mechanism of action:
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Monoamine Transporter (NET/SERT) Inhibition: The 4-ethylphenoxy group drives hydrophobic interactions within the central S1 binding pocket of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT), blocking substrate reuptake[2].
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Sigma-1 Receptor ( σ1 R) Modulation: The bulky, lipophilic N-aryl substitution is a classic determinant for affinity at the σ1 receptor, an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling and cellular homeostasis[4].
In Vitro Mechanism of Action (MoA)
Understanding the causality of this compound's effects requires mapping its interactions at both the plasma membrane and intracellular organelles.
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At the Plasma Membrane: The compound acts as a competitive inhibitor at the orthosteric site of NET and SERT. By locking the transporters in an outward-facing conformation, it prevents the translocation of Na+ , Cl− , and the monoamine substrate, thereby prolonging the half-life of neurotransmitters in the synaptic cleft.
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At the Endoplasmic Reticulum: Because of its high lipophilicity, the compound readily permeates the plasma membrane to access the mitochondria-associated ER membrane (MAM). Here, it binds to the σ1 R. Antagonism or allosteric modulation of σ1 R regulates Ca2+ efflux via the Inositol 1,4,5-trisphosphate receptor ( IP3R ), providing neuroprotective effects under cellular stress[4].
Dual-pathway mechanism of action targeting monoamine transporters and Sigma-1 receptors.
Self-Validating Experimental Protocols
To rigorously validate this dual MoA, a tiered in vitro testing cascade is required. As an application scientist, I emphasize that binding does not equal function . Therefore, we must pair membrane-based radioligand binding assays (to determine absolute affinity, Ki ) with cell-based functional assays (to determine functional potency, IC50 , and membrane permeability).
Protocol 1: Radioligand Binding Assays (Affinity Profiling)
Objective: Determine the equilibrium dissociation constant ( Ki ) for NET, SERT, and σ1 R. Causality: Using isolated membrane preparations eliminates the variable of cell membrane permeability, allowing us to measure direct orthosteric target engagement.
Step-by-Step Methodology:
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Membrane Preparation: Homogenize HEK293 cells stably expressing hNET or hSERT, or Jurkat cells (high endogenous σ1 R) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 30 mins to isolate the membrane fraction.
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Tracer Selection:
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hNET: [3H] Nisoxetine (1 nM)
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hSERT: [3H] Citalopram (1 nM)
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σ1 R: -Pentazocine (3 nM)
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Incubation: In 96-well deep-well plates, combine 50 µg of membrane protein, the respective radioligand, and N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline at concentrations ranging from 10−11 to 10−5 M.
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Non-Specific Binding (NSB) Controls: Define NSB using 10 µM Desipramine (NET), 10 µM Fluoxetine (SERT), or 10 µM Haloperidol ( σ1 R). Self-validation: A signal-to-background ratio of >5 is required for assay acceptance.
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Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adherence. Wash 3x with ice-cold buffer.
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Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate IC50 using a 4-parameter logistic fit, and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Monoamine Uptake Assay
Objective: Confirm that binding to NET/SERT translates to functional transport inhibition. Causality: A compound may bind a transporter without inhibiting it (e.g., an allosteric enhancer). Measuring the intracellular accumulation of a fluorescent substrate confirms inhibitory efficacy in a living cell system.
Step-by-Step Methodology:
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Cell Plating: Seed HEK293-hNET or HEK293-hSERT cells in black-walled, clear-bottom 384-well plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2 .
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Compound Pre-incubation: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Add serial dilutions of the test compound and incubate for 30 minutes at 37°C to allow for target equilibration.
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Substrate Addition: Add the fluorescent monoamine mimetic APP+ (4-(4-dimethylamino)phenyl-1-methylpyridinium) at a final concentration of 2 µM.
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Kinetic Read: Monitor fluorescence (Ex 515 nm / Em 620 nm) continuously for 30 minutes using a FLIPR Tetra or similar high-content reader.
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Data Validation: Calculate the Z'-factor using vehicle (DMSO) as the negative control and 10 µM Atomoxetine as the positive control. Self-validation: The assay is only deemed robust if Z' > 0.5.
Protocol 3: Intracellular Calcium Mobilization ( σ1 R Function)
Objective: Determine if the compound acts as an agonist or antagonist at the σ1 R by monitoring ER calcium release. Causality: σ1 R agonists potentiate bradykinin-induced Ca2+ release, while antagonists block this potentiation.
Step-by-Step Methodology:
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Dye Loading: Load CHO cells with 2 µM Fura-2 AM (a ratiometric calcium indicator) and 0.02% Pluronic F-127 for 45 mins at 37°C.
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Baseline Measurement: Read baseline fluorescence at 340/380 nm excitation and 510 nm emission.
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Stimulation: Pre-treat cells with the test compound for 15 minutes, followed by the addition of a sub-maximal concentration of Bradykinin (10 nM).
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Analysis: Quantify the peak Ca2+ transient. An increase in the peak amplitude relative to Bradykinin alone indicates σ1 R agonism, while a decrease indicates antagonism.
Quantitative Data Presentation
To benchmark N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline against industry standards, the following table models the expected pharmacological profile based on its structural homology to known aryloxypropylamines and substituted anilines.
| Target | Assay Type | Expected Metric | Putative Value for Test Compound | Reference Standard | Ref. Standard Value |
| hNET | Radioligand Binding | Ki (nM) | 15 - 45 nM | Atomoxetine | 4.5 nM |
| hSERT | Radioligand Binding | Ki (nM) | 50 - 120 nM | Fluoxetine | 0.8 nM |
| hDAT | Radioligand Binding | Ki (nM) | > 5,000 nM | GBR-12909 | 2.1 nM |
| σ1 R | Radioligand Binding | Ki (nM) | 10 - 80 nM | (+)-Pentazocine | 3.0 nM |
| hNET | Functional Uptake | IC50 (nM) | 30 - 90 nM | Atomoxetine | 12 nM |
| hSERT | Functional Uptake | IC50 (nM) | 100 - 250 nM | Fluoxetine | 15 nM |
Note: The test compound exhibits a predicted right-shift in NET/SERT potency compared to clinical standards due to the steric bulk of the 3-methylaniline group, which simultaneously drives its high affinity for the σ1 receptor.
References
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Development and discovery of SSRI drugs Wikipedia[Link]
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Discovery and Development of Monoamine Transporter Ligands National Center for Biotechnology Information (PMC)[Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey MDPI (Pharmaceuticals)[Link]
- Synergistic combinations of a sigma receptor 1 (s1r) antagonist and a soluble epoxide hydrolase inhibitor (sehi) and their use in the treatment of pain (WO2024105225A1)
Sources
- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024105225A1 - Synergistic combinations of a sigma receptor 1 (s1r) antagonist and a soluble epoxide hydrolase inhibitor (sehi) and their use in the treatment of pain - Google Patents [patents.google.com]
